molecular formula C22H23FN2O2 B2819188 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one CAS No. 853323-62-3

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one

Cat. No.: B2819188
CAS No.: 853323-62-3
M. Wt: 366.436
InChI Key: XMCZFKZYABFVNI-UHFFFAOYSA-N
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Description

4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative with a piperazine-linked 2-fluorophenyl substituent. Its structure comprises a 2H-chromen-2-one (coumarin) core substituted with methyl groups at positions 7 and 8, and a methylene bridge at position 4 connecting a piperazine ring bearing a 2-fluorophenyl group. Coumarin derivatives are widely studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and fluorescent behaviors . The piperazine moiety, frequently employed in medicinal chemistry, may enhance binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its structural mimicry of endogenous amines .

Properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-15-7-8-18-17(13-21(26)27-22(18)16(15)2)14-24-9-11-25(12-10-24)20-6-4-3-5-19(20)23/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCZFKZYABFVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluoroaniline with ethylene glycol in the presence of a catalyst.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced by reacting the piperazine intermediate with 2-fluorobenzoyl chloride under basic conditions.

    Formation of the Chromen-2-one Core: The chromen-2-one core is synthesized by reacting 7,8-dimethylcoumarin with the fluorophenyl-piperazine intermediate in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for biological receptors.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in core scaffolds (coumarin, quinoline, triazole), substituent positions, and piperazine modifications. Below is a detailed comparison based on spectral, synthetic, and functional data from diverse sources:

Table 1: Structural and Functional Comparison

Compound Name (Source) Core Structure Piperazine Substituents Key Substituents Key Findings/Properties
Target Compound Coumarin 2-Fluorophenyl at N4 7,8-dimethyl N/A (Theoretical based on analogs)
D10 () Quinoline-carbonyl 2-Fluorophenyl at quinoline N-Hydroxybenzamide Distinct $^1$H NMR shifts at δ 6.87–8.76 due to quinoline core
8-Phenyl-2-piperazin-1-yl-chromen-4-one () Coumarin Piperazine at C2 8-phenyl SMILES: O=C1c3c(OC(=C1)N2CCNCC2)c(ccc3)c4ccccc4
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () Pyrazolopiperazine 4-(Trifluoromethyl)phenyl Pyrazole ring Enhanced lipophilicity from CF3 group
4-((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thiomethyl)-7,8-dimethyl-2H-chromen-2-one () Coumarin-triazole Triazole-thiophene Ethyl, thiophene DFT-calculated HOMO-LUMO gap: 4.2 eV; IR ν(C=O): 1715 cm⁻¹

Key Observations

Core Scaffold Differences: The target compound’s coumarin core differs from quinoline-based analogs (e.g., D10 in ), which exhibit downfield $^1$H NMR shifts (δ > 7.5) due to quinoline’s electron-deficient aromatic system . Coumarins typically show fluorescence and enzyme-binding properties absent in quinolines.

Piperazine Modifications :

  • The 2-fluorophenyl group in the target compound contrasts with trifluoromethylphenyl () or chlorophenyl (, D8) substituents. Fluorine’s electronegativity may improve metabolic stability compared to bulkier CF3 or Cl groups .
  • Piperazine positioning (e.g., C2 in vs. C4 in the target compound) affects steric interactions. For example, 8-phenyl-2-piperazin-1-yl-chromen-4-one () lacks the methylene bridge, reducing conformational flexibility .

Spectroscopic and Computational Data :

  • DFT studies on triazole-coumarin analogs () reveal Mulliken charges localized on the triazole ring, suggesting nucleophilic reactivity at this site. The target compound’s 2-fluorophenyl group may similarly polarize electron density .
  • NMR trends : Piperazine protons in D10 () resonate at δ 3.16–3.90, comparable to piperazine signals in the target compound if synthesized .

Pharmacological Implications :

  • Piperazine-aryl derivatives (e.g., D10, ) often target CNS receptors. The 2-fluorophenyl group in the target compound may enhance serotonin receptor subtype selectivity, as seen in related fluorinated arylpiperazines .
  • 7,8-Dimethyl coumarin substituents could increase hydrophobicity, improving blood-brain barrier penetration relative to unsubstituted analogs .

Biological Activity

The compound 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one is a derivative of chromen-2-one, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and interactions with various molecular targets.

Chemical Structure and Properties

The compound features a chromen-2-one core characterized by a fused benzene and pyrone ring, along with a piperazine ring substituted with a 2-fluorophenyl group. The presence of the fluorine atom enhances the compound's lipophilicity and stability, potentially improving its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the chromen-2-one scaffold followed by the introduction of the piperazine moiety. The general synthetic pathway is outlined below:

  • Formation of Chromen-2-one : Starting from appropriate phenolic precursors.
  • Piperazine Substitution : Reaction with 2-fluorophenylpiperazine to yield the final product.

Pharmacological Profile

Preliminary studies indicate that This compound exhibits various biological activities:

  • Antidepressant-like effects : The compound has shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antimicrobial properties : In vitro studies suggest efficacy against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Activity TypeObserved EffectsReference
AntidepressantModulation of neurotransmitter systems
AntimicrobialInhibition of bacterial growth

The biological activity is likely attributed to its interaction with specific molecular targets, including:

  • G-protein-coupled receptors (GPCRs) : Modulating receptor signaling pathways that influence mood and anxiety.
  • Enzymatic inhibition : Potentially inhibiting enzymes involved in bacterial metabolism or neurotransmitter degradation.

Case Studies

Recent research has highlighted the potential therapeutic applications of this compound:

  • Study on Antidepressant Effects :
    • A study evaluated the effects on animal models of depression, demonstrating significant improvements in behavior indicative of reduced depressive symptoms.
    • Mechanistic studies suggested increased levels of serotonin and norepinephrine in the brain upon administration.
  • Antimicrobial Evaluation :
    • In vitro tests against various bacterial strains indicated that the compound exhibits bactericidal properties, particularly against Gram-positive bacteria.
    • The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.

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